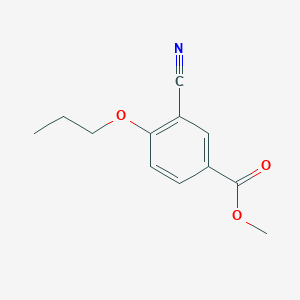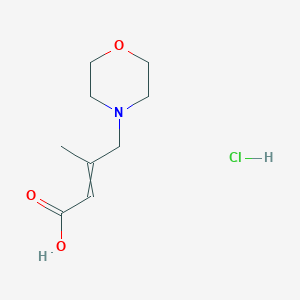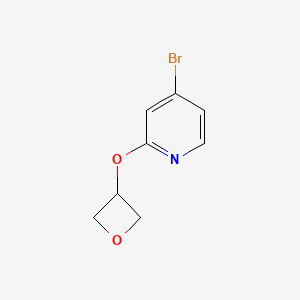![molecular formula C13H11BrN2 B11720781 (2R)-6-bromo-2-phenyl-2H,3H-imidazo[1,2-a]pyridine](/img/structure/B11720781.png)
(2R)-6-bromo-2-phenyl-2H,3H-imidazo[1,2-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-6-bromo-2-phenyl-2H,3H-imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a bromine atom and a phenyl group in its structure makes it a valuable scaffold for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-6-bromo-2-phenyl-2H,3H-imidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 2-aminopyridine with α-bromoacetophenone, followed by cyclization in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like ethanol or acetonitrile at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2R)-6-bromo-2-phenyl-2H,3H-imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form dihydro derivatives.
Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck coupling to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Formation of various substituted imidazo[1,2-a]pyridines.
Oxidation: Formation of N-oxides.
Reduction: Formation of dihydroimidazo[1,2-a]pyridines.
Scientific Research Applications
(2R)-6-bromo-2-phenyl-2H,3H-imidazo[1,2-a]pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of drugs with anti-inflammatory, anti-cancer, and anti-microbial properties.
Biological Studies: Used in the study of enzyme inhibitors and receptor modulators.
Material Science: Employed in the synthesis of organic semiconductors and light-emitting materials.
Mechanism of Action
The mechanism of action of (2R)-6-bromo-2-phenyl-2H,3H-imidazo[1,2-a]pyridine involves its interaction with specific molecular targets such as enzymes or receptors. The bromine atom and phenyl group play crucial roles in binding to the active sites of these targets, leading to inhibition or modulation of their activity. The compound can affect various signaling pathways, depending on its specific application .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: The parent compound without the bromine and phenyl substituents.
6-chloro-2-phenyl-2H,3H-imidazo[1,2-a]pyridine: Similar structure with a chlorine atom instead of bromine.
2-phenylimidazo[1,2-a]pyridine: Lacks the bromine atom.
Uniqueness
(2R)-6-bromo-2-phenyl-2H,3H-imidazo[1,2-a]pyridine is unique due to the presence of the bromine atom, which enhances its reactivity and allows for further functionalization. The phenyl group also contributes to its biological activity and binding affinity to molecular targets .
Properties
Molecular Formula |
C13H11BrN2 |
|---|---|
Molecular Weight |
275.14 g/mol |
IUPAC Name |
(2R)-6-bromo-2-phenyl-2,3-dihydroimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C13H11BrN2/c14-11-6-7-13-15-12(9-16(13)8-11)10-4-2-1-3-5-10/h1-8,12H,9H2/t12-/m0/s1 |
InChI Key |
CIIFNNPOBRCOQV-LBPRGKRZSA-N |
Isomeric SMILES |
C1[C@H](N=C2N1C=C(C=C2)Br)C3=CC=CC=C3 |
Canonical SMILES |
C1C(N=C2N1C=C(C=C2)Br)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(E)-N-(1-{4'-[(1E)-1-(Hydroxyimino)ethyl]-[1,1'-biphenyl]-4-YL}ethylidene)hydroxylamine](/img/structure/B11720708.png)


![3-Methyl-5-(methylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B11720726.png)



![6-ethyl-2,5-dimethyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B11720744.png)





